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Compound of Interest

Compound Name: Si306

Cat. No.: B15610732

Introduction: Si306 is a pyrazolo[3,4-d]pyrimidine derivative identified as a potent, ATP-
competitive inhibitor of c-Src tyrosine kinase (Ki of 0.13 uM).[1] It has demonstrated significant
antitumor activity in preclinical models of glioblastoma (GBM) and neuroblastoma (NB).[2][3] As
a dual inhibitor of both Src and the P-glycoprotein (P-gp) efflux pump, Si306 presents a
promising strategy for treating multidrug-resistant (MDR) cancers, particularly those within the
central nervous system, due to its ability to cross the blood-brain barrier (BBB).[3][4][5][6][7]
However, its clinical development has been challenged by low aqueous solubility, prompting
research into novel drug delivery systems.[1][2][8] This guide provides a comprehensive
summary of the in vivo preclinical data for Si306, detailing its efficacy, pharmacokinetics, safety
profile, and the experimental protocols used for its characterization.

Pharmacodynamic Profile: In Vivo Efficacy

Si306 has shown significant anti-tumor effects in various in vivo models, both as a standalone
agent and in combination with other therapies.

Glioblastoma (GBM): In orthotopic xenograft models using U87 glioblastoma cells, a single oral
treatment with Si306 was shown to prolong the survival of mice by 30%.[3] Furthermore, when
combined with radiotherapy, Si306 strongly potentiated the suppression of U87 xenograft
growth in nude mice compared to either treatment alone.[3] The ability of Si306 to penetrate
the brain is a key factor in its efficacy against GBM; following intraperitoneal (i.p.) injection, its
concentration in the brain progressively increased over 24 hours, suggesting accumulation in
the target tissue.[3]
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Neuroblastoma (NB): In a subcutaneous neuroblastoma animal model, oral administration of
Si306 resulted in a delay in tumor growth.[2] To address the compound's low water solubility
and improve its therapeutic index, Si306 was encapsulated in anti-GD2-immunoliposomes.
This targeted delivery strategy significantly enhanced Si306's tumor uptake in IMR-32 tumor-
bearing mice compared to free Si306 or untargeted liposomes.[1][2] This enhanced delivery
translated into a significant increase in the survival of mice treated with the GD2-targeted
liposomal formulation (GD2-LP[Si306]).[2]
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Pharmacokinetic (PK) Profile

The pharmacokinetics of Si306 have been evaluated in mice, both in its free form and
encapsulated within liposomes. A key finding is the compound's ability to cross the BBB.[3][7]
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Following intravenous (i.v.) administration of 5 mg/kg Si306 (formulated with Tween80) in

healthy mice, the compound's concentration in plasma was measured over time. When

encapsulated in either untargeted or GD2-targeted liposomes, the plasma concentration of

Si306 was significantly higher and more sustained compared to the free drug, indicating

improved circulation time.[8]
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Toxicology and Safety Profile

Preclinical safety studies have shown that Si306 is well-tolerated in vivo. An intravenous single-
dose toxicity study in mice demonstrated no mortality or changes in animal behavior, even at a
high dose of 100 mg/kg.[3] Post-mortem analysis of the main metabolic organs revealed no
microscopic differences in tissue architecture four days after injection, indicating a lack of acute
toxicity.[3] In studies involving liposomal formulations, mice treated with up to 25 mg/kg of
Si306 showed no signs of toxicity.[2]
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Visualizations: Pathways and Workflows
Signaling Pathway of Si306
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Caption: Proposed mechanism of Si306, showing dual inhibition of c-Src and P-glycoprotein.

Experimental Workflow for In Vivo Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Vvivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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